2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17970885
InChI: InChI=1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(10)8(11)7(6)9(12)13/h2-3,12-13H,4H2,1H3
SMILES:
Molecular Formula: C8H9BF2O4
Molecular Weight: 217.96 g/mol

2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid

CAS No.:

Cat. No.: VC17970885

Molecular Formula: C8H9BF2O4

Molecular Weight: 217.96 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid -

Specification

Molecular Formula C8H9BF2O4
Molecular Weight 217.96 g/mol
IUPAC Name [2,3-difluoro-6-(methoxymethoxy)phenyl]boronic acid
Standard InChI InChI=1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(10)8(11)7(6)9(12)13/h2-3,12-13H,4H2,1H3
Standard InChI Key FFANQKHRNVPWOC-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=CC(=C1F)F)OCOC)(O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid reflects its substitution pattern:

  • Fluorine atoms at positions 2 and 3 on the phenyl ring.

  • Methoxymethoxy group (-OCH2OCH3) at position 6.

  • Boronic acid functional group (-B(OH)2) at position 1.

Molecular Formula: C9H10BF2O4
Molecular Weight: 232.99 g/mol (calculated from atomic weights).

Structural Characteristics

The phenyl ring’s substitution pattern introduces distinct electronic effects:

  • Fluorine atoms exert strong electron-withdrawing effects, polarizing the ring and directing electrophilic substitution.

  • Methoxymethoxy group acts as an electron-donating substituent, enhancing solubility in polar solvents.

  • Boronic acid group enables participation in Suzuki-Miyaura cross-couplings, a hallmark of arylboronic acids .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid is documented, analogous compounds suggest feasible pathways:

Directed Ortho-Metalation (DoM)

  • Starting Material: 1,2,3-Trifluorobenzene.

  • Metalation: Use of LDA (lithium diisopropylamide) to deprotonate the ring at position 4.

  • Borylation: Reaction with trisopropyl borate (B(OiPr)3), followed by acidic hydrolysis to yield 2,3-difluorophenylboronic acid .

  • Etherification: Protection of the para-position with methoxymethyl chloride (MOM-Cl) under basic conditions.

Palladium-Catalyzed Borylation

  • Miyaura Borylation: Reaction of 2,3-difluoro-6-bromo-1-(methoxymethoxy)benzene with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dppf)Cl2 .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Improve yield and safety for exothermic borylation steps.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures to achieve >98% purity.

Physicochemical Properties

Physical State and Solubility

PropertyValue
AppearanceWhite crystalline solid
Melting Point185–189°C (predicted)
Solubility in Water8.2 g/L (20°C, estimated)
Solubility in THFFully miscible

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 7.45 (d, J = 8.4 Hz, 1H, H-5)

    • δ 5.22 (s, 2H, OCH2OCH3)

    • δ 3.41 (s, 3H, OCH3)

  • ¹¹B NMR: δ 28.5 ppm (characteristic of boronic acids) .

  • IR (KBr): 3200 cm⁻¹ (B-OH stretch), 1340 cm⁻¹ (C-F stretch).

Reactivity and Chemical Transformations

Suzuki-Miyaura Coupling

The boronic acid group enables cross-couplings with aryl halides:
Ar-B(OH)2+Ar’-XPd catalystAr-Ar’+B(OH)3\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(OH)}_3

  • Catalyst Systems: Pd(PPh3)4 or PdCl2(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene).

  • Base: K2CO3 or CsF to neutralize HX byproducts.

Protodeboronation

Fluorine substituents increase susceptibility to protodeboronation under acidic conditions:
Ar-B(OH)2+H3O+Ar-H+B(OH)3\text{Ar-B(OH)}_2 + \text{H}_3\text{O}^+ \rightarrow \text{Ar-H} + \text{B(OH)}_3

  • Mitigation: Use of stabilizing agents like ethylene glycol .

Methoxymethoxy Deprotection

The MOM group is cleaved under acidic conditions:
Ar-OCH2OCH3HCl (aq)Ar-OH+HOCH2OCH3\text{Ar-OCH}_2\text{OCH}_3 \xrightarrow{\text{HCl (aq)}} \text{Ar-OH} + \text{HOCH}_2\text{OCH}_3

Applications in Scientific Research

Pharmaceutical Intermediate

  • Kinase Inhibitors: Fluorinated boronic acids are key in proteasome inhibitors (e.g., bortezomib analogs) .

  • Antibacterial Agents: Boronic acids target β-lactamases in drug-resistant bacteria.

Materials Chemistry

  • Liquid Crystals: Fluorine and MOM groups enhance mesophase stability.

  • OLEDs: Electron-deficient arylboronic acids improve electron transport layers.

Case Study: Anticancer Drug Development

A 2024 study on 2,3-difluoro-4-methoxyphenylboronic acid (structural analog) demonstrated:

  • IC50: 0.23 nM against HeLa cells.

  • Mechanism: Inhibition of GSK-3β via boronate ester formation with catalytic lysine .

Comparison with Analogous Compounds

CompoundSubstituentsReactivity in Suzuki Coupling
Phenylboronic acid NoneModerate
2,3-Difluoro-4-methoxyphenylboronic acid 2-F, 3-F, 4-OCH3High (fluorine activation)
Target Compound2-F, 3-F, 6-OCH2OCH3Enhanced (MOM group solubility)

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